molecular formula C20H19BrN2O2 B3608602 6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE

6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B3608602
M. Wt: 399.3 g/mol
InChI Key: QYQQRAVGHRQEEC-UHFFFAOYSA-N
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Description

6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a 5-methylfuran group at the 2nd position, and a piperidine-1-carbonyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

[6-bromo-2-(5-methylfuran-2-yl)quinolin-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O2/c1-13-5-8-19(25-13)18-12-16(20(24)23-9-3-2-4-10-23)15-11-14(21)6-7-17(15)22-18/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQQRAVGHRQEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 6th position of the quinoline ring.

    Furan Substitution: Attachment of the 5-methylfuran group at the 2nd position.

    Piperidine Carbonylation: Addition of the piperidine-1-carbonyl group at the 4th position.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE: Lacks the bromine atom at the 6th position.

    6-BROMO-4-(PIPERIDINE-1-CARBONYL)QUINOLINE: Lacks the 5-methylfuran group at the 2nd position.

    6-BROMO-2-(5-METHYLFURAN-2-YL)QUINOLINE: Lacks the piperidine-1-carbonyl group at the 4th position.

Uniqueness

The presence of all three functional groups (bromine, 5-methylfuran, and piperidine-1-carbonyl) in 6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE makes it unique compared to similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE
Reactant of Route 2
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6-BROMO-2-(5-METHYLFURAN-2-YL)-4-(PIPERIDINE-1-CARBONYL)QUINOLINE

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